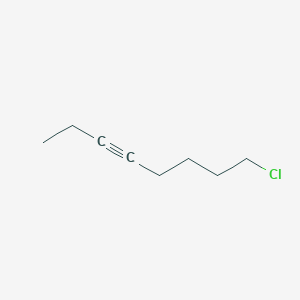

8-Chlorooct-3-yne

Description

Structure

3D Structure

Properties

CAS No. |

71978-04-6 |

|---|---|

Molecular Formula |

C8H13Cl |

Molecular Weight |

144.64 g/mol |

IUPAC Name |

8-chlorooct-3-yne |

InChI |

InChI=1S/C8H13Cl/c1-2-3-4-5-6-7-8-9/h2,5-8H2,1H3 |

InChI Key |

WIDULQKNCMYPEW-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CCCCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 8 Chlorooct 3 Yne

Retrosynthetic Analysis of 8-Chlorooct-3-yne

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. icj-e.org For this compound, the primary disconnections are the carbon-carbon bonds of the alkyne and the carbon-chlorine bond.

Two main retrosynthetic pathways are considered:

Pathway A: Alkylation of a terminal alkyne. This approach involves disconnecting the oct-3-yne skeleton at the C4-C5 bond. This leads to a four-carbon terminal alkyne (1-butyne) and a four-carbon electrophile containing a chlorine atom (1-bromo-4-chlorobutane or a similar dihaloalkane). The chloro group is carried through the synthesis on the electrophile.

Pathway B: Halogenation of an octyne precursor. This strategy focuses on first constructing the oct-3-yne or a functionalized precursor, followed by the introduction of the chlorine atom at the C8 position. This could involve direct chlorination or a halogen exchange reaction.

These pathways guide the selection of specific synthetic reactions discussed in the following sections.

Alkylation Strategies for Accessing the Oct-3-yne Skeleton

The formation of the internal alkyne of this compound can be efficiently achieved through the alkylation of an acetylide anion. utexas.eduyoutube.com This method involves the deprotonation of a terminal alkyne to form a potent nucleophile, which then reacts with an alkyl halide in an SN2 reaction. jove.comucalgary.cakhanacademy.orglibretexts.org

Alkylation of Terminal Alkynes with Halogenated Electrophiles

This is a direct and common method for synthesizing internal alkynes with a specific functional group at the end of the newly introduced chain. utexas.edujove.com The general process involves two key steps:

Deprotonation of a terminal alkyne: A strong base, such as sodium amide (NaNH₂) or butyllithium (B86547) (BuLi), is used to deprotonate a terminal alkyne, like 1-butyne (B89482), creating a highly nucleophilic acetylide anion. ucalgary.cachemistrysteps.com

Nucleophilic substitution: The resulting acetylide anion attacks a primary alkyl halide that contains a chloro group at the desired position. youtube.comyoutube.com For the synthesis of this compound, a suitable electrophile would be 1-bromo-4-chlorobutane (B103958). The acetylide attacks the carbon bearing the more labile bromine atom, leaving the chlorine atom intact.

| Reactant 1 | Reactant 2 | Base | Product |

| 1-Butyne | 1-Bromo-4-chlorobutane | NaNH₂ | This compound |

Table 1: Alkylation of 1-Butyne

The reaction's success hinges on the use of primary alkyl halides to favor the SN2 pathway over elimination, which can be a competing reaction with secondary and tertiary halides. utexas.edulibretexts.org

Alkylation of Halogenated Terminal Alkynes with Alkyl Electrophiles

An alternative, though less common, approach involves starting with a terminal alkyne that already contains the halogen. In this scenario for synthesizing this compound, one would theoretically start with a molecule like 5-chloro-1-pentyne. This halogenated terminal alkyne would first be deprotonated to form the corresponding acetylide anion. This anion would then be reacted with an ethyl halide, such as ethyl bromide, to form the final product.

However, the synthesis and stability of the starting halogenated terminal alkyne can present challenges.

Halogenation Approaches for Introducing the Chloride Moiety

If the oct-3-yne skeleton is synthesized first, the terminal chlorine atom must be introduced in a subsequent step. This can be achieved through regioselective chlorination or by halogen exchange.

Regioselective Chlorination of Oct-3-yne Precursors

Direct chlorination of an unactivated sp³ C-H bond at the terminal position of an octyne precursor is generally challenging due to the lack of selectivity. However, specific methods can be employed. For instance, if a precursor like oct-3-yn-1-ol is used, the hydroxyl group can be converted to a better leaving group, such as a tosylate, which can then be displaced by a chloride ion.

Another approach involves free-radical chlorination, but this often leads to a mixture of products and is therefore not ideal for a targeted synthesis. More advanced methods, such as copper-catalyzed chlorination, have been developed for the regioselective chlorination of certain substrates, although their applicability to simple alkyl chains may be limited. rsc.org

Halogen Exchange Reactions on Oct-3-yne Derivatives

A more reliable method for introducing the chlorine atom is through a halogen exchange reaction, often referred to as a Finkelstein-type reaction. frontiersin.org This involves converting a different, more reactive halogen, such as bromine or iodine, to a chloride.

For example, one could synthesize 8-bromooct-3-yne via the alkylation of 1-butyne with 1,4-dibromobutane. The resulting 8-bromooct-3-yne can then be treated with a chloride salt, such as sodium chloride or lithium chloride, in a suitable solvent like acetone (B3395972) to displace the bromide and form this compound. The success of this reaction is driven by the precipitation of the less soluble sodium or lithium bromide. frontiersin.org

Recent advancements have also explored the use of metal-organic frameworks (MOFs) as catalysts for halogen exchange reactions, offering heterogeneous and reusable catalytic systems. chemistryviews.org

| Starting Material | Reagent | Product |

| 8-Bromooct-3-yne | NaCl in Acetone | This compound |

| 8-Iodooct-3-yne | LiCl in Acetone | This compound |

Table 2: Halogen Exchange Reactions

This method provides a clean and efficient way to introduce the desired halogen at a specific position.

Stereochemical Considerations and Control in this compound Synthesis

The synthesis of this compound via the alkylation of 1-butyne with 1-bromo-4-chlorobutane does not present significant stereochemical challenges that would necessitate specific control measures. The key reaction is a nucleophilic substitution (SN2) at a primary alkyl halide. jove.com

The SN2 mechanism is inherently stereospecific, proceeding with inversion of configuration at the electrophilic carbon center. jove.com However, in the case of 1-bromo-4-chlorobutane, the carbon atom undergoing the nucleophilic attack is a primary, achiral center. Therefore, the inversion of configuration at this position does not lead to the formation of a new stereoisomer.

Consequently, the synthesis of this compound via the described alkylation method directly yields a single, achiral product. There are no diastereomers or enantiomers to be considered or controlled during this synthetic route. The primary focus of the methodology is on achieving high regioselectivity in the alkylation step to ensure the formation of the desired constitutional isomer.

Chemical Reactivity and Transformations of 8 Chlorooct 3 Yne

Reactions Involving the Internal Alkyne Moiety

The carbon-carbon triple bond of the internal alkyne is a region of high electron density, making it susceptible to a variety of addition reactions and transformations mediated by organometallic complexes.

The internal alkyne of 8-Chlorooct-3-yne can participate in cycloaddition reactions to form cyclic compounds. A prominent example is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, typically catalyzed by a metal-carbonyl complex like dicobalt octacarbonyl. nrochemistry.comwikipedia.orgresearchgate.net This reaction constructs an α,β-cyclopentenone framework in a single step. wikipedia.orgthieme-connect.de

In the context of this compound, the reaction would proceed as follows:

Formation of a stable hexacarbonyl dicobalt complex with the alkyne. nrochemistry.comyoutube.com

Coordination of an alkene.

A sequence of migratory insertions involving the alkene and carbon monoxide, followed by reductive elimination to yield the cyclopentenone product. nrochemistry.comyoutube.com

While the Pauson-Khand reaction is a powerful tool, intermolecular reactions with unsymmetrical internal alkynes can sometimes lead to mixtures of regioisomers. thieme-connect.de The regioselectivity is often influenced by the steric bulk of the alkyne substituents, with the larger group typically ending up adjacent to the ketone in the cyclopentenone product. youtube.comjk-sci.com Intramolecular versions of this reaction, where the alkene is tethered to the alkyne-containing molecule, generally proceed with much higher regio- and stereoselectivity. wikipedia.org

| Cycloaddition Reaction | Reactants | Catalyst/Reagent | Product Type |

| Pauson-Khand Reaction | This compound, Alkene, CO | Co₂(CO)₈ | Substituted Cyclopentenone |

| Diels-Alder Reaction | Cobalt-complexed diene, this compound (as dienophile) | Lewis Acid (e.g., BF₃) | Substituted Cyclohexene |

Hydrofunctionalization involves the addition of an H-Y bond across the triple bond. For an unsymmetrical internal alkyne like this compound, controlling the regioselectivity of this addition is a primary challenge. researchgate.net The outcome is often dictated by the choice of catalyst, reagents, and the electronic and steric properties of the substituents on the alkyne.

Hydroboration: The addition of a boron-hydrogen bond across the alkyne, followed by oxidation, yields carbonyl compounds. To control regioselectivity and prevent double addition, bulky borane (B79455) reagents such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are commonly used. organicchemistrytutor.comlibretexts.org The boron atom adds to the less sterically hindered carbon of the triple bond. libretexts.orgchemistrysteps.com Subsequent oxidation with hydrogen peroxide and a base like NaOH replaces the boron with a hydroxyl group, forming an enol that rapidly tautomerizes to the more stable ketone. masterorganicchemistry.com For this compound, this would result in a mixture of octan-4-one and octan-5-one derivatives.

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond (Si-H) across the alkyne to form a vinylsilane. It is typically catalyzed by transition metals like ruthenium, iridium, or platinum. pkusz.edu.cnacs.orgrsc.org The regio- and stereoselectivity can be highly dependent on the catalyst and ligand system employed. pkusz.edu.cnpkusz.edu.cn For instance, certain cationic ruthenium complexes have been shown to provide α-addition products, while others yield β-addition products with high selectivity. pkusz.edu.cn The presence of functional groups within the substrate can also act as directing groups, influencing the site of addition. rsc.org

Hydrostannation: The addition of a tin-hydride (e.g., Bu₃SnH) can proceed via radical or polar mechanisms, often yielding a mixture of regioisomers and stereoisomers (E/Z) of the resulting vinylstannane.

Hydrohalogenation: The addition of hydrogen halides (H-X) across the internal alkyne follows Markovnikov's rule, where the hydrogen adds to the carbon that is less substituted or better able to stabilize a partial positive charge, and the halide adds to the other. This typically results in a mixture of vinyl halide regioisomers.

Hydroamination: The direct addition of an N-H bond from an amine across the alkyne is a highly atom-economical method to produce enamines or imines. This transformation often requires metal catalysts (e.g., copper, iridium) to proceed efficiently. youtube.comnih.gov Regioselectivity remains a significant challenge for unsymmetrical internal alkynes.

| Reaction Type | Reagent | Typical Catalyst | Intermediate Product | Final Product (after workup) |

| Hydroboration | Bulky Borane (e.g., 9-BBN) | None | Vinylborane | Ketone |

| Hydrosilylation | Hydrosilane (e.g., HSiEt₃) | Ru, Ir, Pt complexes | Vinylsilane | Vinylsilane |

| Hydrostannation | Organotin Hydride (e.g., Bu₃SnH) | Radical Initiator or Pd complex | Vinylstannane | Vinylstannane |

| Hydrohalogenation | Hydrogen Halide (e.g., HCl) | None | Vinyl Halide | Vinyl Halide |

| Hydroamination | Amine (e.g., R₂NH) | Cu, Ir, Au complexes | Enamine | Enamine/Imine |

The bifunctional nature of this compound allows it to participate in a variety of coupling reactions, though the reactivity depends on which functional group is targeted.

Reactions at the Alkyne:

Heck Reaction: While more common with alkenes, internal alkynes can undergo Heck couplings with aryl or vinyl halides, though it often requires specific conditions and can lead to mixtures of products.

Cross-Metathesis: Alkyne metathesis involves the scrambling of alkyne fragments catalyzed by metal alkylidyne complexes (e.g., molybdenum or tungsten). wikipedia.orgnih.gov Cross-metathesis of this compound with another internal alkyne would result in a statistical mixture of products. This reaction has shown increasing tolerance for functional groups. wikipedia.orgresearchgate.netacs.org

Reactions at the Alkyl Chloride: The primary alkyl chloride is an excellent electrophile for several key cross-coupling reactions, leaving the internal alkyne moiety intact for subsequent transformations.

Sonogashira Coupling: It is critical to note that the classic Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. youtube.comwikipedia.org Therefore, the internal alkyne of this compound would not participate directly. However, the molecule could be synthesized or modified using a Sonogashira coupling if one of the precursors was a terminal alkyne.

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org The primary chloride of this compound is a suitable substrate for palladium- or nickel-catalyzed Negishi coupling with various alkyl-, alkenyl-, or arylzinc halides, which tolerates a wide array of functional groups. acs.orgorganic-chemistry.orgresearchgate.net

Suzuki Coupling: The Suzuki reaction pairs an organoboron reagent (like a boronic acid or ester) with an organic halide. nih.gov While historically challenging for unactivated alkyl halides, modern catalyst systems based on palladium or nickel can effectively couple primary alkyl chlorides like that in this compound with organoboron compounds. researchgate.netharvard.edunih.gov

The reactivity of the alkyne can be profoundly altered by its coordination to a transition metal. Cobalt-alkyne complexes are particularly well-studied and synthetically useful.

Cobalt-Alkyne Complexes: this compound can react with dicobalt octacarbonyl (Co₂(CO)₈) to form a stable, pseudo-tetrahedral dicobalt hexacarbonyl alkyne complex. wikipedia.orgwikipedia.org This complexation has several important consequences:

Protection: The Co₂(CO)₆ unit acts as a robust protecting group for the alkyne, allowing chemical modifications to be performed elsewhere in the molecule (e.g., at the alkyl chloride) without affecting the triple bond. wikipedia.orgmcmaster.ca

Geometric Change: Upon complexation, the normally linear alkyne geometry is bent to an angle of approximately 140°, which can facilitate reactions that are otherwise difficult. mcmaster.ca

Electronic Activation: The complexation activates adjacent positions.

Nicholas Reaction: This reaction involves the stabilization of a propargyl cation by the Co₂(CO)₆ moiety. While this compound does not have a propargylic leaving group, this chemistry highlights the powerful stabilizing effect of the cobalt cluster, which can be exploited in related transformations.

Pauson-Khand Reaction: As discussed in section 3.1.1, the cobalt-alkyne complex is the key intermediate in this cycloaddition. nrochemistry.comwikipedia.org

| Parameter | Free Alkyne | Co₂(CO)₆-Complexed Alkyne |

| Geometry | Linear (180°) | Bent (~140°) |

| C≡C Bond Length | ~1.20 Å | ~1.27 Å (Elongated) |

| Reactivity | Nucleophilic addition | Stabilizes adjacent carbocations |

| Role in Synthesis | Reactive functional group | Protected/Activated functional group |

Reactions Involving the Primary Alkyl Chloride Moiety

The primary alkyl chloride at the C-8 position is an electrophilic site that is highly amenable to nucleophilic attack.

Due to its unhindered nature, the primary alkyl chloride of this compound reacts readily with a wide range of nucleophiles via the SN2 (bimolecular nucleophilic substitution) mechanism. libretexts.org

Key characteristics of this reaction for this compound are:

Kinetics: The reaction rate is second-order, depending on the concentration of both this compound and the incoming nucleophile. chemicalnote.compharmaguideline.comchemistrysteps.com

Mechanism: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the chloride leaving group (a "backside attack"). chemicalnote.commasterorganicchemistry.com This proceeds through a trigonal bipyramidal transition state. pharmaguideline.com

Stereochemistry: If the carbon atom were chiral, the SN2 reaction would proceed with a complete inversion of configuration. chemistrysteps.com

Substrate Suitability: Primary alkyl halides are excellent substrates for SN2 reactions because they offer minimal steric hindrance to the approaching nucleophile. masterorganicchemistry.com

This reaction provides a straightforward method for introducing a variety of functional groups at the C-8 position, as detailed in the table below.

| Nucleophile (Nu⁻) | Reagent Example | Product Formed from this compound | New Functional Group |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | 8-Azidooct-3-yne | Azide |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Non-4-ynenitrile | Nitrile |

| Iodide (I⁻) | Sodium Iodide (NaI) | 8-Iodooct-3-yne | Alkyl Iodide |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Oct-3-yn-1-ol | Alcohol |

| Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | 8-Ethoxyoct-3-yne | Ether |

| Thiolate (RS⁻) | Sodium Ethanethiolate (NaSEt) | 8-(Ethylthio)oct-3-yne | Thioether |

| Acetylide (RC≡C⁻) | Sodium Acetylide (HC≡CNa) | Deca-1,7-diyne | Alkyne |

| Malonic Ester Enolate | Diethyl Malonate + NaOEt | Diethyl 2-(oct-5-yn-1-yl)malonate | Diester |

Elimination Reactions

The primary alkyl chloride moiety of this compound can undergo elimination reactions, specifically dehydrohalogenation, to yield unsaturated products. This reaction typically proceeds via an E2 (bimolecular elimination) mechanism, which requires a strong base.

The treatment of this compound with a strong, sterically hindered base, such as potassium tert-butoxide (t-BuOK), would favor the elimination of hydrogen chloride (HCl). This process involves the abstraction of a proton from the carbon adjacent to the chlorine-bearing carbon (C-7) and the concurrent expulsion of the chloride ion. The product of this reaction is oct-7-en-3-yne, an enyne. The use of a bulky base is crucial to minimize the competing SN2 (bimolecular nucleophilic substitution) reaction, which would lead to substitution of the chlorine atom.

Reaction Scheme: CH3CH2C≡CCH2CH2CH2CH2Cl + Base → CH3CH2C≡CCH2CH2CH=CH2 + HB + Cl-

The efficiency and outcome of the elimination reaction are highly dependent on the reaction conditions, as summarized in the table below.

| Parameter | Condition | Expected Outcome |

| Base | Strong, non-nucleophilic, bulky base (e.g., t-BuOK, DBU) | Favors E2 elimination, yielding oct-7-en-3-yne. |

| Strong, nucleophilic base (e.g., NaOH, EtO-) | Competition between E2 elimination and SN2 substitution. | |

| Temperature | Higher temperatures | Generally favors elimination over substitution. |

| Solvent | Polar aprotic solvent (e.g., DMSO, THF) | Can facilitate E2 reactions. |

Under more forcing conditions or with specific catalytic systems, further transformations of the resulting enyne could occur, but the primary elimination product is oct-7-en-3-yne.

Metal-Catalyzed Cross-Coupling Reactions

The C(sp³)–Cl bond in this compound serves as an electrophilic site for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. While cross-coupling of unactivated alkyl halides, particularly chlorides, can be challenging due to slower rates of oxidative addition compared to bromides or iodides, significant progress has been made using highly active catalyst systems, typically based on palladium or nickel. rsc.orgresearchgate.net

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with the alkyl halide, catalyzed by a nickel or palladium complex. For this compound, a nickel catalyst, often with N-heterocyclic carbene (NHC) ligands, would be effective for coupling with various aryl or vinyl Grignard reagents (R-MgX). wikipedia.orgcapes.gov.brorganic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. Palladium-based catalysts with bulky, electron-rich phosphine (B1218219) ligands, such as PCyp₃ (tricyclopentylphosphine), have been shown to effectively couple primary alkyl chlorides with a range of alkyl-, alkenyl-, and arylzinc halides. nih.govacs.orgorganic-chemistry.orgwikipedia.org This method is known for its high functional group tolerance. organic-chemistry.org

Suzuki Coupling: In the Suzuki reaction, an organoboron compound (e.g., a boronic acid or ester) is coupled with the alkyl halide. This reaction has also been successfully applied to unactivated primary alkyl chlorides using specialized palladium or nickel catalysts. researchgate.netnih.gov The choice of base and ligand is critical for achieving good yields.

Heck Reaction: The Heck reaction involves the coupling of an organic halide with an alkene. While traditionally used for aryl and vinyl halides, methods for the Heck reaction of unactivated alkyl halides have been developed. nih.govacs.org These reactions can proceed via organometallic or radical pathways and often require specific ligands or photochemical induction to be efficient. acs.orgnih.gov

The following table summarizes typical conditions for these cross-coupling reactions involving a primary alkyl chloride like the one in this compound.

| Coupling Reaction | Typical Catalyst/Ligand | Nucleophilic Partner (R-M) | Product |

| Kumada | NiCl₂(dppp) or Pd(IMes) complex | R-MgX (Grignard reagent) | CH₃CH₂C≡C(CH₂)₄-R |

| Negishi | Pd₂(dba)₃ / PCyp₃ | R-ZnX (Organozinc) | CH₃CH₂C≡C(CH₂)₄-R |

| Suzuki | Pd(OAc)₂ / SPhos or NiBr₂·diglyme / ligand | R-B(OH)₂ (Boronic acid) | CH₃CH₂C≡C(CH₂)₄-R |

| Heck | Pd(OAc)₂ / dppf | Alkene (e.g., Styrene) | CH₃CH₂C≡C(CH₂)₅CH=CHPh |

Radical Reactions Involving the Alkyl Chloride

The carbon-chlorine bond in this compound can undergo homolytic cleavage to generate a primary alkyl radical. This radical intermediate can then participate in various transformations, most notably intramolecular cyclization by attacking the internal alkyne.

This type of reaction is typically initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a radical mediator like tributyltin hydride (Bu₃SnH). Alternatively, photoredox catalysis can be used to generate the radical under milder conditions.

Upon generation, the C-8 radical can attack the alkyne moiety. The cyclization can proceed via two main pathways:

5-exo-dig cyclization: The radical attacks the C-4 position of the alkyne, leading to a five-membered ring and a vinyl radical. This is generally the kinetically favored pathway according to Baldwin's rules.

6-endo-dig cyclization: The radical attacks the C-3 position of the alkyne, forming a six-membered ring. This pathway is typically disfavored.

The resulting cyclized vinyl radical is then quenched, often by abstracting a hydrogen atom from Bu₃SnH, to yield the final product. The predominant product would be a (butylidene)cyclopentane derivative.

Reaction Scheme (5-exo-dig): this compound --(Bu₃SnH, AIBN)--> [C-8 radical] --> [5-membered ring vinyl radical] --> 1-butylidene-2-methylcyclopentane

| Cyclization Mode | Ring Size | Product Type | Kinetic Favorability |

| 5-exo-dig | 5-membered | (Butylidene)cyclopentane derivative | Favored |

| 6-endo-dig | 6-membered | (Propylidene)cyclohexene derivative | Disfavored |

Synthetic Applications and Utility of 8 Chlorooct 3 Yne

Role as a Versatile Building Block in Complex Molecule Synthesis

The dual functionality of 8-Chlorooct-3-yne and its isomers allows for a wide range of chemical transformations, positioning it as a versatile building block in the field of organic synthesis. The chlorine atom can be substituted by various nucleophiles, while the internal alkyne can participate in numerous reactions such as cycloadditions, hydroborations, and metal-catalyzed cross-coupling reactions. psu.edu This reactivity enables the assembly of complex molecular scaffolds.

A key application of structurally similar haloalkynes is in the construction of intricate molecular frameworks. For instance, a derivative, (8-chlorooct-4-yn-1-yl)benzene, has been successfully employed in the rhodium(III)-catalyzed intramolecular C-H functionalization to synthesize substituted isocanthines. caltech.edu In this synthesis, the chloroalkyne was a crucial component for creating the tethered indole (B1671886) precursor necessary for the cyclization reaction, ultimately forming the tetracyclic isocanthine core. caltech.edu This highlights the role of the chlorooctyne moiety in positioning reactive groups for complex cyclization cascades. caltech.edu

The general class of haloalkynes serves as fundamental units for creating more elaborate molecules. scribd.com They provide a scaffold upon which further chemical diversity can be built, making them ideal for medicinal chemistry and drug discovery programs.

Table 1: Examples of Reactions Utilizing Haloalkyne Building Blocks

| Reaction Type | Reagents & Conditions | Product Type | Ref. |

| Rh(III)-Catalyzed C-H Functionalization | Rh(Cp*)(MeCN)3, Cu(OAc)2, DCE, 100 °C | Substituted Isocanthines | caltech.edu |

| Finkelstein Exchange & Nucleophilic Substitution | NaI, then t-BuOOH, CsOH | Peroxy-substituted Alkynes | alfa-chemistry.com |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (B81097), Cu(I) catalyst | 1,2,3-Triazoles | alfa-chemistry.com |

| Hydroboration-Oxidation | Dialkylborane, then oxidant | (E)-1-Chloroalkenes | psu.edu |

This table is generated based on reactions of this compound isomers and related haloalkynes to illustrate potential applications.

Precursor for Advanced Organic Materials

The alkyne and chloro functionalities in this compound make it a suitable precursor for the synthesis of advanced organic materials, such as functionalized polymers and surface coatings. The alkyne group can undergo polymerization, while the chloro group allows for post-polymerization modification or for grafting the molecule onto surfaces.

Research on similar molecules, such as 1-chlorooct-1-yne, has demonstrated their capability to undergo polymerization using molybdenum-based catalysts, leading to the formation of poly(alkyne)s. thieme-connect.de These conjugated polymers are of interest for their potential electronic and optical properties. The presence of a chloro group in the monomer unit, as in this compound, would result in a functionalized polymer where the chlorine atoms can be subsequently replaced to tune the material's properties, for example, by introducing cross-linking agents or other functional moieties.

Furthermore, the chloroalkyl chain provides a reactive handle for anchoring the molecule to various substrates. This is exemplified by the use of 8-chloro-1-octyne in the functionalization of surfaces for biological applications. The chloro group can be converted to an azide or another reactive group, enabling its attachment to surfaces via "click" chemistry or other covalent bonding strategies. This approach is crucial for creating functionalized surfaces, such as those used in microarrays for detecting biological interactions. alfa-chemistry.com

Table 2: Potential Applications in Materials Science

| Material Type | Synthetic Strategy | Potential Functionality |

| Functionalized Polymers | Molybdenum-catalyzed alkyne polymerization | Tunable electronic/optical properties, sites for cross-linking |

| Surface Coatings | Surface grafting via the chloro group | Creation of bioactive surfaces, chemical sensors |

| Nanocomposites | Incorporation into polymer matrices | Enhanced mechanical or functional properties |

This table outlines potential material science applications based on the known reactivity of this compound's functional groups.

Utilization in the Preparation of Bioactive Molecules and Pharmaceutical Intermediates

Halogenated alkynes like this compound are valuable intermediates in the synthesis of biologically active molecules and pharmaceuticals. cymitquimica.com The ability to introduce both a carbon chain and a reactive functional group in a single step makes them efficient building blocks.

A significant example is the synthesis of NA-resistant sialosides for influenza detection, which utilized 8-chloro-1-octyne. alfa-chemistry.com In this work, the chloroalkyne was coupled with a protected sialic acid derivative in a copper(I)-catalyzed reaction to form a key intermediate. alfa-chemistry.com The resulting molecule, after further modifications, was used to create microarrays capable of capturing influenza viruses without the need for neuraminidase inhibitors, demonstrating a practical application in diagnostics. alfa-chemistry.com

The synthesis of isocanthines, which have applications as cardiovascular agents and 5-HT3 receptor antagonists, further underscores the importance of chlorooctyne derivatives in medicinal chemistry. caltech.edu The use of (8-chlorooct-4-yn-1-yl)benzene in a rhodium-catalyzed reaction to build the core structure of these bioactive compounds is a testament to the utility of such building blocks in constructing complex pharmaceutical targets. caltech.edu

These examples, while involving isomers of this compound, strongly suggest its potential as a precursor for a variety of bioactive compounds and pharmaceutical intermediates, where the specific placement of the internal alkyne could be leveraged to achieve desired molecular geometries and biological activities.

Advanced Spectroscopic Characterization and Mechanistic Elucidation Studies

Spectroscopic Methodologies for Structural Assignment and Purity Assessment

A comprehensive search of scientific databases and chemical literature yielded no specific spectroscopic data for 8-Chlorooct-3-yne. Typically, the structural confirmation and purity assessment of a compound like this would rely on a combination of techniques:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would provide information on the number of different types of protons and their connectivity, while ¹³C NMR would identify the different carbon environments, including the characteristic shifts for the sp-hybridized carbons of the alkyne and the carbon bearing the chlorine atom.

Infrared (IR) and Raman Spectroscopy: IR and Raman spectra would be expected to show characteristic absorption bands for the C≡C triple bond stretch, which is typically weak in symmetrical or near-symmetrical internal alkynes but can be observed. The C-Cl stretching frequency would also be a key diagnostic peak.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition of this compound, confirming its molecular formula (C₈H₁₃Cl). The fragmentation pattern could also provide structural information.

Without experimental data, a detailed analysis and the creation of data tables for the spectroscopic characterization of this compound are not possible.

Elucidation of Reaction Mechanisms and Transient Intermediates

There are no published studies that specifically investigate the reaction mechanisms of this compound. General principles of alkyne and alkyl halide chemistry suggest that it could participate in a variety of reactions, such as nucleophilic substitution at the chlorinated carbon, electrophilic additions across the triple bond, and metal-catalyzed cross-coupling reactions. However, without experimental investigation, any discussion of reaction pathways, potential transient intermediates (such as carbocations, radicals, or organometallic species), and the kinetics or thermodynamics of these processes would be purely speculative.

Investigation of Stereoselectivity and Regioselectivity in Transformations Involving this compound

Similarly, the scientific literature lacks any studies on the stereoselectivity and regioselectivity of reactions involving this compound. For reactions such as hydrogenation or halogenation, the triple bond could lead to the formation of stereoisomeric alkenes (cis or trans). The regioselectivity would be a key factor in addition reactions where the electrophile and nucleophile add to the two different carbons of the alkyne. The interplay between the electronic effects of the alkyl chains and the distant chloro-substituent would influence the outcome, but no empirical findings are available to provide a definitive analysis.

Theoretical and Computational Investigations of 8 Chlorooct 3 Yne and Its Reactions

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the geometry and electronic nature of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine these properties with high accuracy.

The molecular structure of 8-chlorooct-3-yne can be optimized to find its lowest energy conformation. These calculations provide data on bond lengths, bond angles, and dihedral angles. For instance, the C≡C triple bond of the alkyne group is expected to have a bond length of approximately 1.20 Å, characteristic of such a bond. The C-Cl bond is anticipated to be around 1.78 Å.

Table 1: Calculated Molecular Properties of this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment | ~2.1 D |

| HOMO Energy | -9.5 eV |

| LUMO Energy | +1.2 eV |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most likely reaction pathways, locate transition states, and calculate activation energies.

For example, the reaction of this compound with a nucleophile could proceed via an S_N2 mechanism at the carbon atom bonded to the chlorine. Computational modeling of this reaction would involve calculating the energy profile as the nucleophile approaches the substrate and the leaving group departs. The geometry of the transition state, where the nucleophile and the leaving group are both partially bonded to the carbon atom, can be precisely determined. The activation energy for this process provides a quantitative measure of the reaction rate.

Another potential reaction is the addition of an electrophile to the alkyne group. The mechanism of this reaction can also be elucidated through computational modeling, which would help in understanding the regioselectivity and stereoselectivity of the addition.

Table 2: Calculated Activation Energies for a Hypothetical Reaction

| Reaction | Transition State Geometry | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic substitution | Trigonal bipyramidal | 25 |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule.

For this compound, the vibrational frequencies corresponding to its infrared (IR) spectrum can be calculated. Key vibrational modes would include the C≡C stretch, typically found around 2100-2260 cm⁻¹, and the C-Cl stretch, which appears in the 600-800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted. The ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms, with the sp-hybridized carbons of the alkyne appearing in the range of 65-90 ppm. The ¹H NMR chemical shifts and coupling constants provide detailed information about the connectivity and spatial arrangement of the hydrogen atoms in the molecule.

Table 3: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| ¹³C NMR Chemical Shift (C≡C) | 80, 85 ppm |

| ¹H NMR Chemical Shift (CH₂Cl) | 3.6 ppm |

| IR Frequency (C≡C stretch) | ~2230 cm⁻¹ |

Conclusion and Future Research Perspectives

Identification of Under-explored Reaction Manifolds and Synthetic Applications

The lack of dedicated research on 8-Chlorooct-3-yne means that virtually all its potential reaction manifolds are under-explored. Drawing parallels from its more studied isomer, 8-chlorooct-1-yne, several potential synthetic applications can be hypothesized.

Nucleophilic Substitution: The terminal chloride is a good leaving group, making it susceptible to substitution by a variety of nucleophiles. This could be exploited to introduce a wide range of functional groups at the end of the eight-carbon chain. For instance, reaction with sodium azide (B81097) would yield an azido-alkyne, a useful precursor for click chemistry or reduction to an amino-alkyne.

Addition Reactions to the Alkyne: The internal alkyne is a site for numerous addition reactions. Hydration, catalyzed by acid or mercury salts, would be expected to yield a ketone. Halogenation could produce di- or tetra-haloalkanes.

Cyclization Reactions: Intramolecular cyclization could be a promising avenue for the synthesis of novel cyclic compounds. For example, if the chloro group were first converted to a nucleophilic species, it could potentially attack the alkyne in the presence of a suitable catalyst.

Cross-Coupling Reactions: The chloroalkane moiety could potentially participate in certain cross-coupling reactions, although this is generally less common than with bromo- or iodoalkanes.

The true synthetic utility of this compound remains to be uncovered through dedicated experimental investigation.

Prospects for Sustainable Synthesis and Application of this compound

The development of sustainable synthetic routes for functionalized molecules is a key goal in modern chemistry. For this compound, future research could focus on developing "green" synthetic methods. This might involve:

Catalytic Syntheses: Employing catalytic methods, rather than stoichiometric reagents, for its synthesis would improve atom economy and reduce waste.

Renewable Feedstocks: Investigating synthetic pathways that utilize renewable starting materials would enhance the sustainability of its production.

Regarding applications, the bifunctional nature of this compound makes it a potentially valuable building block in materials science and medicinal chemistry. The long carbon chain could impart desirable solubility or material properties, while the chloro and alkyne groups provide handles for further functionalization or polymerization. The development of long-chain aliphatic dicarboxylic acids and their use in polycondensation reactions is an area of significant industrial interest, and functionalized C8 chains like that in this compound could be relevant precursors. nih.gov

Q & A

Q. What are the optimal synthetic routes for 8-Chlorooct-3-yne, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves alkyne functionalization via chlorination. A common approach is the reaction of oct-3-yne with chlorine gas under controlled conditions (e.g., low temperature, inert atmosphere). Yield optimization requires systematic variation of parameters like temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. hexane), and stoichiometry (Cl₂:alkyne ratio). Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for purity assessment . For reproducibility, document deviations such as side reactions (e.g., over-chlorination) and use Design of Experiments (DOE) to identify significant variables .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Identify alkynyl proton (δ ~1.9–2.1 ppm) and chlorine-induced deshielding in adjacent carbons.

- IR Spectroscopy : Confirm C≡C stretch (~2100–2260 cm⁻¹) and C-Cl bond (~550–850 cm⁻¹).

- X-ray Crystallography : Resolve spatial arrangement and bond angles.

Computational methods (e.g., DFT calculations) model electronic effects, such as chlorine’s electron-withdrawing impact on alkyne reactivity . Always cross-validate experimental and computational data to address discrepancies .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Due to its volatility and potential hygroscopicity, use fractional distillation under reduced pressure (boiling point ~120–130°C). Silica gel chromatography with non-polar eluents (e.g., hexane:ethyl acetate 9:1) removes polar byproducts. Purity assessment via thin-layer chromatography (TLC) and GC-MS is essential. For hygroscopic samples, store under inert gas (argon/nitrogen) and use anhydrous solvents .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The chlorine atom induces steric hindrance and electronic modulation. In Sonogashira coupling, compare reactivity with non-chlorinated analogs to isolate electronic effects. Use kinetic studies (e.g., monitoring via in situ IR) to assess reaction rates. Computational modeling (e.g., molecular orbital analysis) quantifies electron density shifts. Address contradictions in literature data by replicating experiments under standardized conditions (e.g., catalyst loading, solvent) .

Q. What mechanistic insights explain contradictory reports on this compound’s stability under acidic/basic conditions?

- Methodological Answer : Stability studies should employ controlled pH environments (e.g., HCl/NaOH in THF/water). Monitor degradation via UV-Vis spectroscopy (λ_max shifts) or GC-MS. Conflicting data may arise from trace impurities (e.g., residual catalysts) or moisture. Replicate experiments with rigorously dried reagents and inert conditions. Statistical analysis (e.g., ANOVA) identifies significant degradation factors .

Q. How can computational models predict the environmental persistence and toxicity of this compound?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-life and ecotoxicity. Parameters like octanol-water partition coefficient (LogP) and molecular volume are calculated via software (e.g., EPI Suite). Validate predictions with experimental microcosm studies (soil/water systems) and compare with analogous compounds (e.g., 6-Chlorohex-2-yne). Address model limitations (e.g., overfitting) through cross-validation .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported spectroscopic data for this compound?

- Methodological Answer : Cross-reference NMR/IR data across multiple studies and validate using certified reference materials. If unavailable, synthesize the compound via independent routes and compare spectral profiles. Use high-resolution mass spectrometry (HRMS) to confirm molecular formula. Publish raw data (e.g., NMR FID files) in supplementary materials for transparency .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.